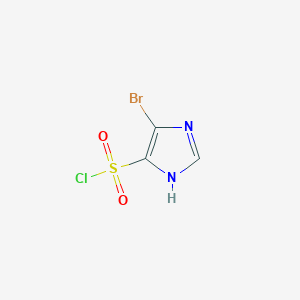
3-methyl-4-nitrobenzene-1,2-diol
Overview
Description
3-methyl-4-nitrobenzene-1,2-diol: is an aromatic compound that belongs to the class of nitroderivatives of catechol. It contains two hydroxyl groups in the ortho position and a nitro group attached to the benzene ring. This compound is significant in various fields, including organic chemistry, biochemistry, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: One common method for synthesizing 3-methyl-4-nitrobenzene-1,2-diol involves the nitration of 3-methylcatechol using nitric acid under controlled conditions.
Oxidation: Another method involves the oxidation of 1,3-dimethyl-4-nitrobenzene using nitric acid.
Industrial Production Methods: Industrial production of this compound often employs continuous oxidation processes due to their efficiency and scalability. These methods are designed to minimize waste and ensure safe handling of reactive chemicals .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-methyl-4-nitrobenzene-1,2-diol can undergo oxidation reactions, often using strong oxidizing agents like nitric acid.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Nitric acid, sulfuric acid.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium on carbon).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products:
Oxidation: Formation of corresponding quinones.
Reduction: Formation of 3-methyl-4-aminobenzene-1,2-diol.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry: 3-methyl-4-nitrobenzene-1,2-diol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pigments, and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential effects on enzymatic reactions and its role as a substrate in various biochemical pathways .
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as polymers and resins .
Mechanism of Action
The mechanism of action of 3-methyl-4-nitrobenzene-1,2-diol involves its interaction with molecular targets through its nitro and hydroxyl groups. These functional groups enable the compound to participate in redox reactions and form complexes with metal ions. The nitro group can undergo reduction to form reactive intermediates, which can further interact with biological molecules .
Comparison with Similar Compounds
4-nitrocatechol: Similar structure but lacks the methyl group.
3,4-dinitrocatechol: Contains an additional nitro group.
3,5-dinitrocatechol: Nitro groups are positioned differently on the benzene ring.
Uniqueness: 3-methyl-4-nitrobenzene-1,2-diol is unique due to the presence of both a methyl and a nitro group, which influence its chemical reactivity and physical properties. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
3-methyl-4-nitrobenzene-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,9-10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTXJDQVEWSWDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99936-93-3 | |
| Record name | 3-methyl-4-nitrobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,3S,7R,9R)-8-benzoyloxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B3318415.png)
![3-(3-Bromophenyl)benzo[d]isoxazole](/img/structure/B3318431.png)












